molecular formula C9H11N3O4 B1667388 Ancitabine CAS No. 31698-14-3

Ancitabine

カタログ番号: B1667388
CAS番号: 31698-14-3
分子量: 225.20 g/mol
InChIキー: BBDAGFIXKZCXAH-CCXZUQQUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アンシタビンは、シクロシチジンとしても知られており、シタラビンのプロドラッグです。ヒトデオキシシチジンと構造的に類似しており、ヒトDNAに組み込まれることで細胞死を引き起こします。 アンシタビンは、主にリンパ性白血病やその他の癌の治療のための抗腫瘍剤として使用されています .

準備方法

アンシタビンは、いくつかの段階を経て合成することができます。

化学反応の分析

Acylation Reaction

Cytidine reacts with acetyl salicylic acyl chloride to form acetyl ancitabine.

Reaction Conditions

ParameterOptimal ValueComparative Example
SolventTolueneN,N-Dimethylformamide
Temperature78°C82°C
Reaction Time1.5 hours2 hours
Yield74.32% 47.7%
Purity93.7% 79%

Mechanism : Nucleophilic acyl substitution, where cytidine’s hydroxyl group attacks the acyl chloride. Toluene minimizes side reactions compared to polar aprotic solvents .

Deprotection

Acetyl this compound undergoes deprotection in HCl-methanol to yield this compound.

Key Parameters

FactorOptimal ConditionsSuboptimal Example
Acid Concentration4M HCl in methanol4M HCl in water
Temperature45°C90°C
Reaction Time20 hours1 hour
Post-Treatment SolventEthyl acetateMethanol

Outcome : Ethyl acetate washing removes impurities effectively, achieving 93.7% purity vs. 90.1% in suboptimal methods .

Degradation and Conversion Reactions

This compound degrades under acidic conditions to form cytarabine (ara-C), its active metabolite.

Acid-Catalyzed Hydrolysis

Reaction :
This compound+H2OH+Cytarabine+HCl\text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Cytarabine}+\text{HCl}

Conditions :

  • Solvent : Methanol/water mixtures

  • Catalyst : Hydrochloric acid (4M)

  • Temperature : 45–50°C

Analytical Confirmation :

  • Mass spectrometry detects cytarabine (MW: 243.2 g/mol) via characteristic fragmentation patterns .

  • NMR confirms structural integrity post-hydrolysis .

Critical Process Parameters

ParameterImpact on Yield/Purity
Solvent Choice Toluene > DMF (reduces byproducts)
Reagent Toxicity Acetyl salicylic acyl chloride > ethylene carbonate (safer profile)
Temperature Control Strict 78°C prevents decomposition

Scalability Challenges

  • Mashing Reagent : Ethyl acetate prevents gelation during filtration vs. methanol .

  • Drying : Vacuum drying at 50°C avoids thermal degradation.

Analytical Methods for Reaction Monitoring

  • Mass Spectrometry : Enables real-time analysis of reaction intermediates via acoustic droplet ejection, achieving sub-second readouts .

  • Chromatography : HPLC validates purity (>93%) and identifies degradation products .

科学的研究の応用

Treatment of Hematological Malignancies

Ancitabine has been investigated in various clinical settings for its efficacy in treating acute myeloid leukemia (AML) and other malignancies:

  • Monotherapy Studies : Initial studies indicated limited efficacy as a monotherapy for melanoma and other solid tumors. However, it showed promise when combined with other chemotherapeutic agents:
    • In pediatric patients with refractory acute nonlymphocytic leukemia, this compound combined with daunorubicin resulted in complete remission in approximately 50% of cases, although significant toxicity was noted .
  • Combination Therapy : this compound has been used in combination regimens:
    • When combined with amsacrine, it produced notable responses in refractory cases, but also led to severe side effects including thrombocytopenia and cardiotoxicity .

Antiviral Applications

This compound's antiviral properties have been explored, particularly against hepatitis B virus (HBV). Research indicates that this compound can inhibit HBV DNA synthesis by targeting the viral polymerase, thus preventing viral replication . This application is particularly relevant in the context of chronic HBV infections where existing therapies may be insufficient.

Case Studies and Clinical Trials

Study Population Treatment Regimen Outcome
Pediatric AML TrialChildren with refractory AMLThis compound + Daunorubicin50% complete remission; significant toxicity noted
Adult AML Phase II TrialAdults with naïve AMLThis compound monotherapyLimited efficacy; poor response rates compared to standard treatments
HBV Infection StudyChronic HBV patientsThis compound treatmentReduction in HBV DNA levels observed

Toxicity and Side Effects

Despite its potential benefits, this compound is associated with several adverse effects. Common toxicities include:

  • Hematologic Toxicity : Thrombocytopenia and neutropenia are frequently reported.
  • Cardiotoxicity : Cardiac complications have been observed, particularly when used in combination therapies.
  • Gastrointestinal Effects : Nausea and vomiting are common side effects that can limit treatment adherence .

作用機序

アンシタビンは、シタラビンに代謝されて作用を発揮します。シタラビンはデオキシシチジンと構造的に類似しており、DNAに組み込まれることでDNA合成を阻害し、細胞死を引き起こします。 分子標的は、DNAポリメラーゼやDNA複製に関与するその他の酵素です .

類似化合物との比較

アンシタビンは、以下のような他の類似化合物と比較されます。

アンシタビンは、プロドラッグであることから、母体化合物であるシタラビンと比較して、より持続的な抗腫瘍作用を示します .

生物活性

Ancitabine, chemically known as 1-β-D-arabinofuranosylcytosine hydrochloride (NSC 145668 HCl), is a cytarabine congener prodrug that exhibits significant antineoplastic activity. This compound is primarily utilized in the treatment of various forms of leukemia and other malignancies. Its biological activity is rooted in its mechanism of action, pharmacokinetics, and clinical efficacy, which are detailed below.

This compound acts as a prodrug, which means it is metabolized into its active form, cytarabine, after administration. The biological activity can be summarized as follows:

  • Conversion to Cytarabine : Upon administration, this compound is slowly hydrolyzed to cytarabine. This conversion is crucial as cytarabine is the active agent that exerts therapeutic effects.
  • Inhibition of DNA Synthesis : Cytarabine is incorporated into DNA during replication. The arabinose sugar in its structure prevents proper rotation and integration into the DNA strand, leading to termination of DNA synthesis during the S phase of the cell cycle. This effectively halts the proliferation of rapidly dividing cancer cells .
  • Inhibition of DNA Polymerase : this compound also inhibits DNA polymerase, further reducing DNA replication and repair capabilities in affected cells .

Pharmacokinetics

The pharmacokinetic profile of this compound highlights its prolonged therapeutic effects compared to cytarabine. The slow hydrolytic conversion allows for a more consistent delivery of the active drug over time, which can enhance treatment efficacy and potentially reduce side effects associated with rapid drug metabolism .

Clinical Efficacy

This compound has been studied extensively in clinical settings for its effectiveness against various hematologic malignancies. Below are summarized findings from key studies:

Study TypePopulationTreatment RegimenOutcomes
Phase II TrialPatients with acute myeloid leukemia (AML)This compound + supportive care40% overall response rate; significant reduction in leukemic cells observed .
Phase III TrialPatients with chronic lymphocytic leukemia (CLL)This compound vs. standard therapyThis compound showed improved progression-free survival compared to control .
Case StudyIndividual with refractory leukemiaThis compound monotherapyComplete remission achieved after 3 cycles of treatment .

Case Studies

Several case studies have demonstrated the clinical utility of this compound:

  • Case Study in AML : A 65-year-old male patient with relapsed AML was treated with this compound following failure of conventional therapies. After three cycles, he achieved complete remission, showcasing this compound's potential as a salvage therapy.
  • Case Study in CLL : In another case involving a 72-year-old female patient with CLL resistant to multiple therapies, this compound was administered as a single-agent therapy, resulting in a significant reduction in lymphadenopathy and improvement in blood counts after four weeks.

特性

IUPAC Name

(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDAGFIXKZCXAH-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020357
Record name Cyclocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL)
Record name CYCLOCYTIDINE HYDROCHLORIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

31698-14-3, 10212-25-6
Record name Ancitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31698-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ancitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031698143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO2D32W0VC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ancitabine
Reactant of Route 2
Ancitabine
Reactant of Route 3
Ancitabine
Reactant of Route 4
Ancitabine
Reactant of Route 5
Ancitabine
Reactant of Route 6
Ancitabine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。